2-(N-Methylanilino)-3-(2-trimethylsilylethyl) pyrazine
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Overview
Description
2-(N-Methylanilino)-3-(2-trimethylsilylethyl) pyrazine is a complex organic compound that belongs to the class of pyrazines. Pyrazines are known for their aromatic properties and are often used in various chemical and industrial applications. This particular compound is characterized by the presence of a methylanilino group and a trimethylsilylethyl group attached to the pyrazine ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-Methylanilino)-3-(2-trimethylsilylethyl) pyrazine typically involves multi-step organic reactions One common method includes the reaction of 2-chloropyrazine with N-methylaniline in the presence of a base such as potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(N-Methylanilino)-3-(2-trimethylsilylethyl) pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding pyrazine N-oxide.
Reduction: Formation of reduced pyrazine derivatives.
Substitution: Formation of substituted pyrazine compounds.
Scientific Research Applications
2-(N-Methylanilino)-3-(2-trimethylsilylethyl) pyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(N-Methylanilino)-3-(2-trimethylsilylethyl) pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(N-Methylanilino)-3-(2-trimethylsilylpropyl) pyrazine
- 2-(N-Methylanilino)-3-(2-trimethylsilylbutyl) pyrazine
Uniqueness
2-(N-Methylanilino)-3-(2-trimethylsilylethyl) pyrazine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
2850-78-4 |
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Molecular Formula |
C16H23N3Si |
Molecular Weight |
285.46 g/mol |
IUPAC Name |
N-methyl-N-phenyl-3-(2-trimethylsilylethyl)pyrazin-2-amine |
InChI |
InChI=1S/C16H23N3Si/c1-19(14-8-6-5-7-9-14)16-15(17-11-12-18-16)10-13-20(2,3)4/h5-9,11-12H,10,13H2,1-4H3 |
InChI Key |
DGOJUQXYTZWRMO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NC=CN=C2CC[Si](C)(C)C |
Origin of Product |
United States |
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